3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride

Description

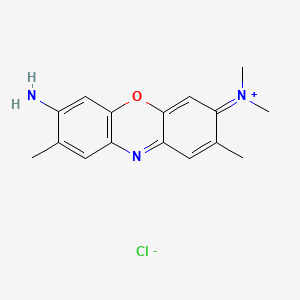

Chemical Nomenclature and Structural Identity

3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride is a cationic heterocyclic compound belonging to the phenoxazine dye family. Its systematic IUPAC name, This compound , reflects its substitution pattern on the phenoxazine core. The compound is assigned the CAS registry number 74447-68-0 and the European Community (EC) number 277-876-8 , which serve as unique identifiers in chemical databases.

The molecular structure consists of a tricyclic phenoxazine system fused with two benzene rings and a central oxazine ring containing one oxygen atom. Key substituents include:

- An amino group (-NH₂) at position 3

- A dimethylamino group (-N(CH₃)₂) at position 7

- Methyl groups (-CH₃) at positions 2 and 8

The cationic charge localized on the nitrogen atom at position 5 is balanced by a chloride counterion. This charge distribution contributes to the compound’s solubility in polar solvents and its utility in staining applications. A summary of its structural attributes is provided in Table 1.

Table 1: Structural and identifier data for this compound

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₁₉ClN₄O |

| IUPAC name | This compound |

| CAS number | 74447-68-0 |

| EC number | 277-876-8 |

Historical Context and Discovery in Phenoxazine Dye Chemistry

The development of phenoxazine dyes originated in the late 19th century as chemists sought alternatives to phenothiazine-based colorants. While This compound itself lacks a well-documented discovery timeline, its structural analogs, such as Azure C (a phenothiazinium dye), were critical to advancements in histology and microbiology. Early phenoxazine derivatives were optimized for enhanced lightfastness and affinity for biological tissues, with methyl and amino substitutions proving particularly effective for tuning electronic properties.

The compound’s dimethylamino group represents a deliberate modification to improve solubility and binding kinetics compared to simpler alkylamino derivatives. Such substitutions became prevalent in mid-20th-century dye chemistry, aligning with industrial demands for specialized stains in microscopy and textile applications.

Position Within the Benzo[a]phenoxazine Derivative Family

As a benzo[a]phenoxazine derivative, this compound features a fused tricyclic system where the oxazine ring is annulated to two benzene rings. Its substitution pattern distinguishes it from related structures:

- Position 2 and 8 methyl groups : These hydrophobic substituents reduce aggregation in aqueous solutions, enhancing dye performance in biological staining.

- Position 3 amino group : Serves as an electron-donating moiety, stabilizing the cationic charge and modulating absorption spectra.

- Position 7 dimethylamino group : Introduces steric bulk and further electronic modulation, affecting redox properties and intermolecular interactions.

Comparative analysis with derivatives like 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride (a phenothiazinium analog) reveals that the oxygen atom in the central ring reduces electron delocalization compared to sulfur-containing phenothiazines, resulting in hypsochromic shifts in absorbance spectra. Table 2 highlights key differences between select benzo[a]phenoxazine derivatives.

Table 2: Comparison of benzo[a]phenoxazine derivatives

Properties

CAS No. |

74447-68-0 |

|---|---|

Molecular Formula |

C16H18N3O.Cl C16H18ClN3O |

Molecular Weight |

303.78 g/mol |

IUPAC Name |

(7-amino-2,8-dimethylphenoxazin-3-ylidene)-dimethylazanium;chloride |

InChI |

InChI=1S/C16H17N3O.ClH/c1-9-5-12-15(7-11(9)17)20-16-8-14(19(3)4)10(2)6-13(16)18-12;/h5-8,17H,1-4H3;1H |

InChI Key |

KMWCDTHVCUEIDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1N)OC3=CC(=[N+](C)C)C(=CC3=N2)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Halogenation and Amination Steps

- Starting from phenoxazine or phenothiazine derivatives, halogenation is performed using chlorine or bromine under controlled low temperatures (typically −10 °C to −15 °C) in an organic solvent such as ethyl acetate.

- Catalysts such as iron(III) chloride are used to facilitate halogenation.

- After halogenation, dimethylamine is added to substitute the halogen atoms at the 7-position, forming the dimethylamino substituent.

- The reaction temperature is maintained between −15 °C and +10 °C during amination to optimize yield and selectivity.

Amino Group Introduction

- The amino group at the 3-position can be introduced by selective amination or reduction of a nitro precursor.

- This step requires careful control to avoid over-substitution or degradation of the phenoxazin core.

Salt Formation and Purification

- The crude product is filtered and washed with cooled ethyl acetate and dilute hydrochloric acid (0.1 M) to remove impurities.

- Further purification involves washing with 2-propanol and hydrochloric acid mixtures at elevated temperatures (~50 °C).

- Ion-exchange chromatography using an anion exchange resin (e.g., Purolite A500 in chloride form) is employed to exchange bromide or other halides for chloride ions, yielding the chloride salt.

- Final drying and crystallization yield the pure this compound.

Representative Experimental Data from Patents

| Step | Conditions | Reagents/Materials | Notes |

|---|---|---|---|

| Halogenation | −10 °C to −15 °C, ethyl acetate solvent | Chlorine or bromine, FeCl3 catalyst | Controlled addition to avoid over-halogenation |

| Amination | −15 °C to +10 °C, methanol or ethyl acetate | Dimethylamine | Stirring for 1–2 hours for complete substitution |

| Filtration and Washing | Room temperature to 50 °C | Ethyl acetate, 0.1 M HCl, 2-propanol | Removes impurities and residual reagents |

| Ion-exchange chromatography | 60 °C, aqueous-organic solvent mixture | Purolite A500 resin (chloride form) | Converts bromide salt to chloride salt |

| Drying and Crystallization | Ambient to 60 °C | — | Final purification step |

Research Findings and Optimization Notes

- The use of low temperatures during halogenation is critical to prevent side reactions and degradation of the phenoxazin ring system.

- Iron(III) chloride acts as an effective catalyst for halogenation, improving reaction rates and selectivity.

- The choice of solvent (ethyl acetate, methanol, or 2-propanol) influences solubility and reaction kinetics; ethyl acetate is preferred for halogenation, while methanol or ethyl acetate is used for amination.

- Ion-exchange resin purification is essential to obtain the chloride salt with high purity, which is important for the compound’s stability and application.

- The process achieves high yields and purity with reduced reaction times compared to older methods, and minimizes hazardous waste generation.

Summary Table of Preparation Method Highlights

| Aspect | Description |

|---|---|

| Starting Material | Phenoxazine or phenothiazine derivatives |

| Halogenation Agent | Chlorine or bromine |

| Catalyst | Iron(III) chloride |

| Amination Reagent | Dimethylamine |

| Solvents | Ethyl acetate, methanol, 2-propanol |

| Temperature Range | −15 °C to +10 °C (reaction steps) |

| Purification Techniques | Filtration, washing, ion-exchange chromatography |

| Final Product Form | Chloride salt, crystalline |

| Yield and Purity | High yield, high purity with optimized conditions |

Scientific Research Applications

Histological Applications

1. Histological Staining

Azure A is primarily utilized as a histological dye. It is employed for staining biological tissues in microscopy to enhance contrast and visualization of cellular structures. Its effectiveness in staining nucleic acids and proteins makes it invaluable in histopathology.

Case Study: Staining Techniques

A study demonstrated the use of Azure A in staining sections of human tissues to identify cellular components during cancer diagnostics. The dye effectively highlighted nuclei and cytoplasmic structures, facilitating the assessment of tissue morphology and pathology.

| Staining Method | Target Structure | Outcome |

|---|---|---|

| Hematoxylin-Eosin | Nuclei | Clear contrast with cytoplasm |

| Azure A | Nuclei & Cytoplasm | Enhanced visibility of cellular detail |

Microbiological Applications

2. Microbial Staining

In microbiology, Azure A serves as a vital stain for differentiating bacterial species. Its cationic nature allows it to bind effectively to negatively charged components of microbial cells.

Case Study: Bacterial Identification

Research indicated that Azure A could differentiate between Gram-positive and Gram-negative bacteria based on their cell wall structures. This property aids in rapid identification during clinical diagnostics.

| Bacterial Type | Staining Result | Interpretation |

|---|---|---|

| Gram-positive | Intense blue | Positive reaction |

| Gram-negative | Weak blue | Negative reaction |

Cosmetic Industry Applications

3. Hair Dyes

Azure A is recognized for its application in hair coloring products. The Scientific Committee on Consumer Safety (SCCS) has evaluated its safety when used as a direct hair dye at concentrations up to 0.5% in semi-permanent formulations.

Regulatory Insights

The SCCS has noted that while Azure A is generally safe for use, it can act as a strong skin sensitizer; thus, appropriate safety assessments are crucial before incorporation into cosmetic formulations.

Photodynamic Therapy

4. Photodynamic Applications

Recent advancements have explored the use of Azure A in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation can selectively target and destroy cancer cells.

Case Study: PDT Efficacy

A clinical trial evaluated the effectiveness of Azure A in PDT for treating skin tumors. Results indicated a significant reduction in tumor size post-treatment, showcasing its potential as an adjunctive therapy in oncology.

Mechanism of Action

The mechanism of action of 3-amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, altering their structure and function. This interaction can lead to changes in cellular processes, making it useful in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of 3-amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride with phenothiazinium and other phenoxazinium analogs:

Key Findings from Comparative Studies

Core Structure Differences

- Phenoxazinium vs. Phenothiazinium: The oxygen atom in the phenoxazinium core (vs. Phenoxazinium derivatives generally exhibit lower reduction potentials, making them less prone to photobleaching compared to phenothiazinium dyes .

Functional Performance

- RNA Isolation Enhancement: MB and TB improve RNA isolation efficiency by stabilizing RNA during extraction, attributed to their planar aromatic structures and cationic charges . While the target compound shares cationic and planar features, its phenoxazinium core and additional methyl groups may reduce nucleic acid intercalation efficiency compared to MB/TB .

- Solubility : TB (water-soluble up to 100 mM) and MB exhibit higher aqueous solubility than the target compound, likely due to the latter’s hydrophobic 2,8-dimethyl groups .

Biological Activity

3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride, commonly referred to as Basic Blue 124, is a synthetic dye belonging to the phenoxazine family. This compound has garnered attention for its applications in various fields, particularly in cosmetics and biomedical research. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Chemical Name : this compound

- CAS Number : 74447-68-0

- Molecular Formula : C₁₆H₁₈ClN₃O

- Molecular Weight : 303.78662 g/mol

Biological Activity Overview

The biological activity of Basic Blue 124 has been investigated in various studies, focusing primarily on its potential as a hair dye and its effects on human skin. The compound's mechanism of action involves interaction with biological macromolecules, leading to cellular responses that can manifest as sensitization or toxicity.

Safety and Sensitization

The Scientific Committee on Consumer Safety (SCCS) evaluated Basic Blue 124 and concluded that it is safe for use as a direct hair dye at concentrations up to 0.5% in semi-permanent formulations. However, it also identified the compound as a strong skin sensitizer, which raises concerns about allergic reactions upon application .

Case Studies

- Hair Dye Applications :

-

Toxicological Assessments :

- Research has shown that exposure to Basic Blue 124 can lead to various toxicological effects depending on the concentration and duration of exposure. In vitro studies demonstrated cytotoxic effects on human keratinocytes at higher concentrations, suggesting a dose-dependent relationship between exposure and cellular viability .

-

Environmental Impact :

- Investigations into the environmental persistence of Basic Blue 124 revealed that while it is stable in certain conditions, its degradation products could potentially exhibit different biological activities. This aspect necessitates further research to understand the long-term implications of its use in consumer products .

Data Table: Summary of Biological Activity

Q & A

Q. What are the optimal synthetic routes for 3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via oxidative condensation of substituted aniline precursors under controlled acidic conditions, similar to methods used for phenothiazinium dyes like Azure A . Key steps include:

- Precursor selection : Use 3-amino-7-(dimethylamino)phenoxazine derivatives with methyl substituents at positions 2 and 7.

- Oxidation : Employ FeCl₃ or iodine as oxidizing agents to form the phenoxazinium core.

- Purification : Recrystallization in ethanol-water mixtures or HPLC (C18 column, methanol:water mobile phase) to isolate the chloride salt.

- Purity validation : Validate via elemental analysis (C, H, N, S, Cl), HPLC (>98% purity), and UV-Vis spectroscopy (λmax ~610–630 nm in aqueous solution) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

- Methodological Answer :

- UV-Vis spectroscopy : Confirm the π-π* transitions of the conjugated phenoxazinium system (typical absorbance in 600–650 nm range) and monitor photostability under varying pH .

- NMR spectroscopy : Use D₂O or DMSO-d₆ as solvents. Key signals include:

- ¹H NMR : Methyl groups (δ 2.8–3.2 ppm), aromatic protons (δ 6.5–8.0 ppm).

- ¹³C NMR : Quaternary carbons in the phenoxazinium ring (δ 140–160 ppm) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M-Cl]⁺ at m/z 291.1) and fragmentation patterns .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its redox behavior in aqueous vs. nonpolar solvents?

- Methodological Answer :

- Electrochemical analysis : Use cyclic voltammetry (CV) in buffered aqueous solutions (pH 4–9) and aprotic solvents (e.g., acetonitrile). Compare reduction potentials (E₁/₂) to assess solvent-dependent stabilization of the semiquinone radical intermediate .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict redox-active sites. Correlate with experimental CV data to resolve contradictions in mechanistic pathways .

Q. What challenges arise when correlating in vitro photodynamic activity with in vivo biological efficacy for this compound?

- Methodological Answer :

- In vitro assays : Measure singlet oxygen quantum yield (ΦΔ) using DPBF (1,3-diphenylisobenzofuran) as a trap. Optimize light dose (λ ~630 nm) and concentration (IC₅₀) in cell cultures .

- In vivo translation : Address discrepancies due to:

- Biodistribution : Use fluorescent imaging or HPLC-MS to track tissue-specific accumulation.

- Metabolic stability : Monitor degradation products (e.g., demethylated metabolites) via LC-MS in plasma .

- Theoretical framework : Apply pharmacokinetic-pharmacodynamic (PK-PD) models to reconcile in vitro/in vivo data .

Q. How can conflicting data on this compound’s aggregation behavior in aqueous solutions be systematically resolved?

- Methodological Answer :

- Dynamic light scattering (DLS) : Measure hydrodynamic diameter at varying concentrations (1–100 µM) to identify critical aggregation concentrations (CAC).

- Spectroscopic titration : Use UV-Vis (hypsochromic shifts indicate H-aggregation) and fluorescence quenching assays.

- Contradiction analysis : Compare results across buffer systems (e.g., phosphate vs. Tris-HCl) and ionic strengths to isolate confounding factors .

Methodological Framework for Data Interpretation

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.